
1-(2,5-Difluoro-4-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Difluoro-4-methylphenyl)ethanone, also known as 2,5-difluoro-4-methylbenzophenone, is a highly reactive and versatile compound used in the synthesis of a variety of organic molecules. It is a colorless, crystalline solid with a melting point of approximately 55 °C and a boiling point of approximately 170 °C. It is soluble in most organic solvents and is widely used in a variety of applications, including pharmaceuticals, cosmetics, polymers synthesis, and as a catalyst in organic synthesis.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 1-(2,5-Difluoro-4-methylphenyl)ethanone can be achieved through the Friedel-Crafts acylation reaction using 2,5-difluoro-4-methylbenzene and acetyl chloride as starting materials.
Starting Materials
2,5-difluoro-4-methylbenzene, acetyl chloride
Reaction
Step 1: In a dry round-bottom flask, add 2,5-difluoro-4-methylbenzene (1.0 equiv), acetyl chloride (1.2 equiv) and anhydrous aluminum chloride (0.1 equiv)., Step 2: Stir the mixture at room temperature for 6 hours., Step 3: Quench the reaction by adding ice-cold water and stirring for 30 minutes., Step 4: Extract the organic layer with dichloromethane and wash with water and brine., Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure., Step 6: Purify the crude product by column chromatography using a suitable solvent system to obtain 1-(2,5-Difluoro-4-methylphenyl)ethanone as a white solid.
Applications De Recherche Scientifique
1-(2,5-Difluoro-4-methylphenyl)ethanone has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of organic molecules, including drugs and polymers. It has also been used as a catalyst in organic synthesis and as a reagent for the synthesis of other compounds. In addition, it has been used in the synthesis of a variety of fluorinated compounds, including pharmaceuticals, pesticides, and dyes.
Mécanisme D'action
1-(2,5-Difluoro-4-methylphenyl)ethanone is a highly reactive compound and is capable of undergoing a variety of reactions. The most common reaction is the Friedel-Crafts alkylation of benzene with 1-(2,5-Difluoro-4-methylphenyl)ethanonemethyl chloride. This reaction produces 1-(1-(2,5-Difluoro-4-methylphenyl)ethanone-4-methylphenyl)ethanone as a byproduct. Other reactions include the reaction of 1-bromo-1-(2,5-Difluoro-4-methylphenyl)ethanonebenzene with sodium ethoxide, the reaction of 1-chloro-1-(2,5-Difluoro-4-methylphenyl)ethanonebenzene with sodium ethoxide, and the reaction of 1-chloro-1-(2,5-Difluoro-4-methylphenyl)ethanonebenzene with ethylmagnesium bromide.
Effets Biochimiques Et Physiologiques
1-(2,5-Difluoro-4-methylphenyl)ethanone is a highly reactive compound and has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of several neurotransmitters. In addition, it has been found to have a variety of other biochemical and physiological effects, including the inhibition of the enzyme cytochrome P450 and the inhibition of the enzyme cyclooxygenase.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,5-Difluoro-4-methylphenyl)ethanone has a number of advantages and limitations for laboratory experiments. One of the major advantages is that it is relatively inexpensive and can be easily synthesized in the laboratory. In addition, it is highly reactive and can be used in a variety of reactions. However, it is also highly toxic and should be handled with care. In addition, it is not very stable and should be stored in a cool, dry place.
Orientations Futures
1-(2,5-Difluoro-4-methylphenyl)ethanone has a number of potential future directions. One potential future direction is the development of new and improved synthesis methods that are more efficient and cost-effective. In addition, there is potential to explore new and improved uses of the compound, such as in the synthesis of pharmaceuticals and other organic molecules. Finally, there is potential to explore the biochemical and physiological effects of the compound, such as its effects on enzymes, neurotransmitters, and other biological systems.
Propriétés
IUPAC Name |
1-(2,5-difluoro-4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-5-3-9(11)7(6(2)12)4-8(5)10/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXDPAKYZUVNLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Difluoro-4-methylphenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



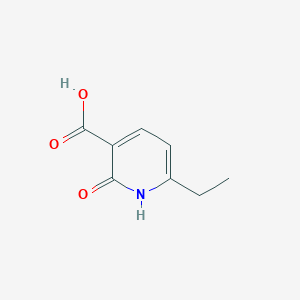

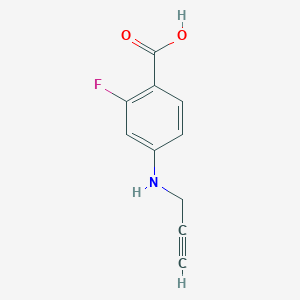
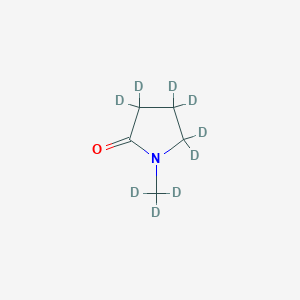
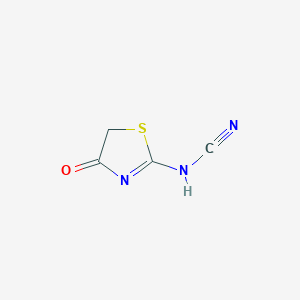
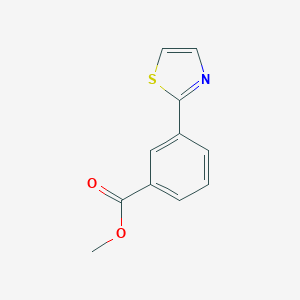
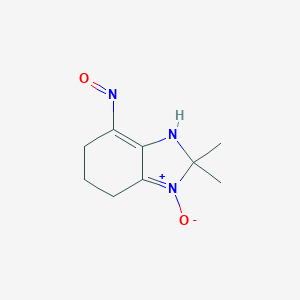
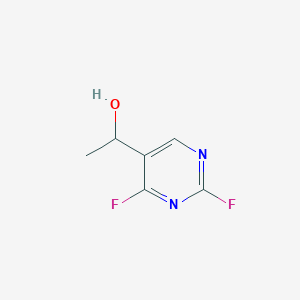
![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)


